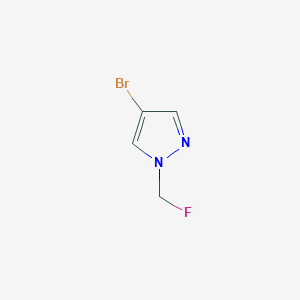

4-Bromo-1-(fluoromethyl)-1h-pyrazole

Descripción general

Descripción

4-Bromo-1-(fluoromethyl)-1h-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Métodos De Preparación

The synthesis of 4-Bromo-1-(fluoromethyl)-1h-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromopyrazole with fluoromethylating agents. The reaction conditions often require the presence of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

4-Bromo-1-(fluoromethyl)-1h-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-1-(fluoromethyl)-1H-pyrazole plays a vital role in drug discovery and development. Its derivatives have been studied for:

- Anticancer Activity: Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrazole framework have shown enhanced potency against breast and lung cancer cells.

- Anti-inflammatory Properties: Compounds derived from this compound have been reported to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Activity: Studies have demonstrated that some derivatives possess significant antibacterial and antifungal properties, particularly against pathogens like Staphylococcus aureus and Candida albicans.

Agrochemicals

In agrochemical research, this compound is utilized for developing new pesticides and herbicides. Its biological activity against plant pathogens makes it a valuable component in agricultural formulations aimed at enhancing crop protection.

Materials Science

The unique electronic properties of this compound allow its application in materials science:

- Organic Electronics: It is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its ability to form stable films with desirable electrical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a series of pyrazole derivatives based on this compound. The results indicated that specific modifications led to compounds that inhibited cell proliferation by over 70% in certain cancer cell lines, highlighting the importance of structural optimization in drug design.

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of several derivatives against Candida albicans. The study found that compounds with a fluoromethyl group exhibited significantly higher inhibition rates compared to their non-fluorinated counterparts, suggesting that fluorination enhances biological activity.

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-(fluoromethyl)-1h-pyrazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to desired therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparación Con Compuestos Similares

4-Bromo-1-(fluoromethyl)-1h-pyrazole can be compared with other pyrazole derivatives, such as:

4-Bromo-1H-pyrazole: Lacks the fluoromethyl group, making it less versatile in certain reactions.

1H-Pyrazole, 4-chloro-1-(fluoromethyl)-: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

1H-Pyrazole, 4-bromo-1-(methyl)-: Lacks the fluorine atom, which can influence its biological activity and chemical properties.

Actividad Biológica

4-Bromo-1-(fluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique bromine and fluoromethyl substitutions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 195.99 g/mol. The presence of halogen substituents significantly influences its reactivity and biological properties.

Biological Activities

Research indicates that compounds in the pyrazole class, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity : Pyrazoles have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain pyrazole derivatives possess significant antibacterial properties against E. coli and S. aureus .

- Anti-inflammatory Effects : Compounds with the pyrazole nucleus have been evaluated for their anti-inflammatory potential. Some derivatives have exhibited inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential as anti-inflammatory agents .

- Analgesic Properties : Several pyrazole derivatives have been reported to possess analgesic activity superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

The mechanism of action for this compound largely involves its interaction with specific biological targets:

- Enzyme Inhibition : Pyrazoles can act as inhibitors for various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .

- Metal Chelation : The compound can also chelate metal ions, which may enhance its biological activity through metal-mediated mechanisms .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- Condensation Reactions : Utilizing hydrazines with appropriate carbonyl compounds.

- Halogenation Reactions : Introducing bromine and fluoromethyl groups at specific positions on the pyrazole ring.

Case Studies

Several studies illustrate the biological efficacy of pyrazole derivatives similar to this compound:

Propiedades

IUPAC Name |

4-bromo-1-(fluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrFN2/c5-4-1-7-8(2-4)3-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXIMWVBOIJXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CF)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.